Product packaging for Methyl 2,6-dichloro-3,5-dinitrobenzoate(Cat. No.:CAS No. 1146-80-1)

Methyl 2,6-dichloro-3,5-dinitrobenzoate

Cat. No.: B1432996
CAS No.: 1146-80-1
M. Wt: 295.03 g/mol
InChI Key: ZMRONAVCUFWMIM-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-3,5-dinitrobenzoate is a specialized benzoate ester recognized for its significant value in synthetic and pharmaceutical research. It serves as a critical synthetic intermediate in the development of novel anticancer drugs, forming the backbone for complex molecular structures . In mechanistic studies, this compound is an excellent substrate for investigating nucleophilic aromatic substitution reactions. Its structure, featuring multiple electron-withdrawing groups, makes it highly reactive towards nucleophiles such as piperidine, allowing researchers to study solvent effects and reaction kinetics in detail . The presence of both chloro and nitro substituents on the aromatic ring is a common feature in compounds explored for their biological activities, including potential fungicidal properties, positioning it as a versatile building block in agrochemical and pharmaceutical discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2O6 B1432996 Methyl 2,6-dichloro-3,5-dinitrobenzoate CAS No. 1146-80-1

Properties

IUPAC Name

methyl 2,6-dichloro-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O6/c1-18-8(13)5-6(9)3(11(14)15)2-4(7(5)10)12(16)17/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRONAVCUFWMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,5-Dinitrobenzoic Acid Derivatives

A key intermediate in the synthesis is 3,5-dinitrobenzoic acid or its derivatives. The nitration is usually performed on benzoic acid or ortho-substituted methyl benzoic acids under controlled conditions:

  • Nitration conditions: Use of concentrated nitric acid (95-98%) added dropwise to a solution of the benzoic acid derivative in an organic solvent at 50-84°C for 0.5-3 hours.
  • Solvent recovery: The organic solvent can be distilled and recovered post-reaction, improving environmental and economic aspects.

This nitration step yields 3,5-dinitro substituted benzoic acids with high selectivity.

Chlorination of the Aromatic Ring (2,6-Dichlorination)

Selective chlorination at the 2 and 6 positions of the aromatic ring is typically achieved by electrophilic aromatic substitution using chlorine or chlorinating agents under controlled temperature and solvent conditions. The presence of nitro groups directs chlorination to the ortho positions relative to the ester or acid group.

Esterification to Methyl Ester

The conversion of 3,5-dinitrobenzoic acid derivatives to methyl esters is commonly performed by refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid:

  • Typical reaction: 3,5-dinitrobenzoic acid + methanol + catalytic sulfuric acid → methyl 3,5-dinitrobenzoate.
  • Reaction time: Approximately 3 hours under reflux.
  • Workup: Partial removal of methanol under reduced pressure, dilution with water, extraction with ethyl acetate, washing with sodium bicarbonate solution and water, drying over sodium sulfate, filtration, and evaporation to yield the methyl ester.

Specific Preparation of Methyl 2,6-Dichloro-3,5-dinitrobenzoate

While direct literature on the this compound is limited, the preparation can be inferred from related compounds and intermediates:

  • Starting from 2,6-dichlorobenzoic acid, nitration under controlled conditions introduces nitro groups at 3 and 5 positions.
  • Subsequent esterification as described above yields the methyl ester.
  • Alternatively, chlorination of methyl 3,5-dinitrobenzoate under selective conditions can produce the dichloro derivative.

Reduction and Chlorination of Related Intermediates

A relevant process described for related compounds is the reduction of 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzyl alcohol followed by chlorination to the benzyl chloride derivative. This involves:

  • Reduction using sodium borohydride with metal salt catalysis (e.g., zinc sulfate) in solvents like tetrahydrofuran and toluene at low temperature followed by reflux.
  • Chlorination using thionyl chloride and N,N-dimethylformamide in dichloromethane under reflux for several hours.
  • Purification by recrystallization from petroleum ether-ethyl acetate.

Though this is for benzyl derivatives, similar principles apply for ester chlorination steps.

Summary Table of Key Preparation Steps

Step Reactants/Conditions Reaction Time/Temp Notes
Nitration Ortho-methyl benzoic acid + HNO3 (95-98%) + organic solvent 0.5-3 h at 50-84°C Controlled dropwise addition, solvent recovery
Esterification 3,5-Dinitrobenzoic acid + Methanol + H2SO4 3 h reflux Workup with ethyl acetate, NaHCO3 wash
Chlorination (2,6-positions) Chlorine or chlorinating agent, solvent, controlled temp Variable, typically reflux or below Directed by nitro groups for ortho substitution
Reduction & Chlorination (benzyl derivatives) 3,5-Dinitrobenzoyl chloride + NaBH4 + ZnSO4, then SOCl2 + DMF Reduction: 1 h RT + 5 h reflux; Chlorination: 5 h reflux For related benzyl chloride intermediates

Research Findings and Considerations

  • Selectivity: The presence of strong electron-withdrawing nitro groups directs substitution and influences reaction conditions.
  • Yield: Optimized conditions such as catalyst choice (e.g., zinc sulfate) and solvent mixture improve yield and purity.
  • Safety and Cost: Use of reagents like boron trifluoride is limited due to cost and safety; alternative catalysts (iodine, metal salts) have been explored with varying success.
  • Environmental Impact: Solvent recovery and minimizing wastewater are important in nitration steps to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-3,5-dinitrobenzoate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines.

    Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Major Products Formed

    Aminated Products: Formed through nucleophilic substitution reactions.

    Amino Derivatives: Resulting from the reduction of nitro groups.

    Carboxylic Acid: Produced through hydrolysis of the ester group.

Scientific Research Applications

Agricultural Applications

Pesticide and Fungicide Use

Methyl 2,6-dichloro-3,5-dinitrobenzoate exhibits notable biological activity, particularly against fungal pathogens. Its structure allows it to interact effectively with biological systems, making it a candidate for use as a pesticide or fungicide. Research indicates that the halogen groups within the compound enhance its fungitoxicity, which is crucial for agricultural applications .

  • Mechanism of Action : The compound works by disrupting cellular processes in fungi, leading to cell death. Its effectiveness has been demonstrated in various studies where it showed activity against common agricultural fungal pathogens .

Chemical Research Applications

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It participates in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines and alcohols. This property is utilized to synthesize a variety of derivatives with potential biological activities .

  • Reactivity : The kinetics of these reactions have been studied extensively, revealing how solvent polarity affects reaction rates and mechanisms. This information is valuable for chemists looking to optimize synthesis processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against certain bacterial strains and fungi, indicating its potential use in developing new antimicrobial agents .

  • Case Study : In vitro evaluations demonstrated that derivatives of this compound exhibited moderate activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential applications in pharmaceuticals as an antibacterial agent .

Data Summary Table

Application AreaSpecific UseObservations
Agricultural ChemicalsPesticide/FungicideEffective against fungal pathogens
Organic SynthesisIntermediate for derivativesParticipates in nucleophilic substitution
Antimicrobial ActivityAntibacterial agentModerate activity against Staphylococcus aureus

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-3,5-dinitrobenzoate involves its interaction with molecular targets and pathways within biological systems. For instance, its antifungal activity is believed to involve interference with the synthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Methyl 3,5-Dichloro-2,6-Dimethoxybenzoate (C₁₀H₁₀Cl₂O₄, MW = 265.09 g/mol)
  • Substituents : Chlorine at 3,5; methoxy (-OCH₃) at 2,6.
  • Key Differences :
    • Methoxy groups are electron-donating, activating the ring toward electrophilic substitution, whereas nitro groups in the target compound deactivate the ring.
    • Lower molecular weight (265.09 vs. 307.04 g/mol) due to the absence of nitro groups.
  • Applications : Used in agrochemical synthesis due to its stability and moderate solubility in polar solvents .
3,5-Dichloro-2,6-Dimethoxybenzamide (C₉H₉Cl₂NO₃, MW = 250.08 g/mol)
  • Substituents : Chlorine at 3,5; methoxy at 2,6; amide (-CONH₂) functional group.
  • Key Differences :
    • The amide group enables hydrogen bonding, enhancing solubility in protic solvents compared to the ester group in the target compound.
    • Reduced steric hindrance due to smaller substituents (methoxy vs. nitro) .
Methyl 2,6-Dihydroxybenzoate (C₈H₈O₄, MW = 168.15 g/mol)
  • Substituents : Hydroxyl (-OH) groups at 2,6.
  • Key Differences :
    • Hydroxyl groups increase acidity (pKa ~2-3) and solubility in water, unlike the hydrophobic nitro and chloro groups in the target compound.
    • Susceptible to oxidation and ester hydrolysis under basic conditions .

Physical and Chemical Properties

Property Methyl 2,6-Dichloro-3,5-Dinitrobenzoate Methyl 3,5-Dichloro-2,6-Dimethoxybenzoate 3,5-Dichloro-2,6-Dimethoxybenzamide
Molecular Weight (g/mol) 307.04 265.09 250.08
Substituent Effects Strongly deactivating (NO₂, Cl) Mildly activating (OCH₃), deactivating (Cl) Moderately deactivating (Cl, OCH₃)
Solubility Low in polar solvents Moderate in DMSO, acetone High in DMF, DMSO
Thermal Stability Low (sensitive to heat/shock) High Moderate
Reactivity Prone to nucleophilic aromatic substitution Resistant to electrophilic substitution Reactive at amide group
  • Chlorine vs. Methoxy : Chlorine’s electronegativity increases oxidative stability but reduces solubility compared to methoxy derivatives .

Biological Activity

Methyl 2,6-dichloro-3,5-dinitrobenzoate (often abbreviated as MDDB) is a synthetic organic compound that has garnered attention due to its notable biological activities, particularly in antifungal and antibacterial applications. This article provides a comprehensive overview of the biological activity of MDDB, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

MDDB is characterized by its dinitro and dichloro substituents on the benzoate ring. The molecular formula is C9H6Cl2N2O5C_9H_6Cl_2N_2O_5. The presence of nitro groups contributes to its electron-withdrawing properties, enhancing its reactivity and biological activity.

Antifungal Activity

MDDB has demonstrated significant antifungal activity against various strains of Candida albicans, a common fungal pathogen known for causing infections in immunocompromised individuals. The minimum inhibitory concentrations (MIC) for MDDB against C. albicans range from 0.27 to 1.10 mM. The mechanism involves:

  • Disruption of Cell Wall Synthesis : MDDB interferes with the synthesis and integrity of the fungal cell wall, leading to cell lysis and death.
  • Inhibition of Enzymatic Activity : The compound binds to specific enzymes within the fungal cells, inhibiting their normal functions.

Antibacterial Activity

Research indicates that MDDB also exhibits antibacterial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values for these bacteria are reported to be around 39 µg/L for related compounds . The antibacterial action is attributed to:

  • Redox Potential Changes : The cationic nature of the compound facilitates interactions with bacterial membranes, altering their permeability.
  • Synergistic Effects with Metal Complexes : MDDB has been studied in conjunction with metal complexes that enhance its antimicrobial efficacy.

Study on Fungal Inhibition

In a laboratory study focusing on the antifungal activity of MDDB, researchers observed that at lower doses (1.5 mg/mL), the compound effectively inhibited the growth of Candida albicans without significant toxicity to mammalian cells. This study highlighted the potential for MDDB as a therapeutic agent in treating fungal infections .

Impact on Bacterial Strains

Another study evaluated the antibacterial effects of MDDB against clinical isolates of Staphylococcus aureus. Results indicated that MDDB not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential use in preventing chronic infections.

Data Tables

Below is a summary table of the biological activity of this compound:

Biological Activity Target Organism MIC (µg/mL) Mechanism
AntifungalCandida albicans0.27 - 1.10Disruption of cell wall synthesis
AntibacterialStaphylococcus aureus39Alteration of membrane permeability
AntibacterialEscherichia coli39Redox potential changes

Pharmacokinetics and Toxicology

The pharmacokinetic profile of MDDB indicates that it is stable under certain conditions but may degrade over time, affecting its long-term efficacy. Studies suggest that while it exhibits low toxicity at therapeutic doses, careful monitoring is required during application in clinical settings.

Q & A

Q. What are the optimized synthetic routes for Methyl 2,6-dichloro-3,5-dinitrobenzoate?

Methodological Answer: The synthesis typically involves sequential nitration and esterification. For example, a structurally analogous compound, 2,6-dichloro-3,5-dinitrotoluene (DCDNT), is synthesized via nitration of 2,6-dichlorotoluene with HNO₃/H₂SO₄, achieving >98% yield and 99.7% purity . For the benzoate ester, methyl esterification of the corresponding benzoic acid (e.g., 4-chloro-3,5-dinitrobenzoic acid) using methanol and a catalytic acid (H₂SO₄ or HCl) is common. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-nitration or ester hydrolysis.

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • NMR : ¹H NMR identifies aromatic protons (δ 8.5–9.0 ppm for nitro groups; δ 3.9–4.1 ppm for methyl ester). ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ (e.g., m/z 308.949 for C₈H₄Cl₂N₂O₆).
  • IR : Strong bands at ~1730 cm⁻¹ (ester C=O), 1530–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence its reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The 2,6-dichloro and 3,5-dinitro groups create a sterically hindered, electron-deficient aromatic ring. Computational studies (DFT) can model charge distribution, showing meta/para-directing effects of nitro groups. Experimental kinetic analysis under varying conditions (e.g., NaOMe/MeOH vs. NH₃/EtOH) reveals that steric hindrance at the 2,6-positions slows NAS, while electron withdrawal by nitro groups enhances electrophilicity. Competitive pathways (e.g., elimination vs. substitution) are analyzed via HPLC or GC-MS .

Q. What role does this compound play in medicinal chemistry as a kinase inhibitor intermediate?

Methodological Answer: The dichloro-dinitro aromatic moiety is a key pharmacophore in fibroblast growth factor receptor (FGFR) inhibitors. For example, derivatives like 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole show IC₅₀ values <50 nM against FGFR1. Structure-activity relationship (SAR) studies involve modifying the ester group to carboxamides or heterocycles, with biochemical assays (e.g., kinase inhibition, cell proliferation) validating efficacy .

Q. How can conflicting crystallographic and solution-phase data on its conformation be resolved?

Methodological Answer: X-ray crystallography may show planar nitro groups due to packing forces, while solution NMR reveals rotational flexibility. Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) reconcile discrepancies by modeling solvent effects. Polar solvents (DMSO, H₂O) stabilize planar conformations via dipole interactions, while apolar solvents (CHCl₃) allow free rotation .

Data Contradiction Analysis

Q. Why do different synthetic protocols report varying yields for this compound?

Methodological Answer: Discrepancies arise from:

  • Nitration Efficiency : Excess HNO₃ or elevated temperatures cause byproducts (e.g., trinitro derivatives).
  • Esterification Side Reactions : Moisture leads to ester hydrolysis; anhydrous conditions improve yields.
  • Purification Methods : Column chromatography (silica vs. alumina) or recrystallization (EtOH vs. hexane) impact recovery .

Recommendation : Use in situ FTIR or LC-MS to monitor reaction progress and optimize quenching times.

Analytical Challenges

Q. How can trace impurities (<0.1%) in this compound be quantified?

Methodological Answer:

  • HPLC-MS/MS : Using a C18 column (ACN/H₂O gradient) and multiple reaction monitoring (MRM) for Cl⁻/NO₂⁻ adducts.
  • NMR with Cryoprobes : Enhances sensitivity for detecting low-abundance isomers (e.g., 2,4-dichloro vs. 2,6-dichloro) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dichloro-3,5-dinitrobenzoate
Reactant of Route 2
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Methyl 2,6-dichloro-3,5-dinitrobenzoate

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